4-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-{[2-(4-CHLORO-3-METHYLPHENOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID is a complex organic compound with a molecular formula of C16H18ClN3O4 This compound is characterized by the presence of a chlorinated phenoxy group, a pyrazole ring, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[2-(4-CHLORO-3-METHYLPHENOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Phenoxy Acetyl Intermediate: The reaction between 4-chloro-3-methylphenol and chloroacetyl chloride in the presence of a base such as pyridine yields 2-(4-chloro-3-methylphenoxy)acetyl chloride.
Amidation: The intermediate is then reacted with 4-amino-1H-pyrazole to form the corresponding amide.
Coupling with Butanoic Acid: The final step involves the coupling of the amide intermediate with butanoic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-{[2-(4-CHLORO-3-METHYLPHENOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted phenoxy derivatives
Scientific Research Applications
4-(4-{[2-(4-CHLORO-3-METHYLPHENOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-{[2-(4-CHLORO-3-METHYLPHENOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-2-methylphenoxy)butanoic acid
- 4-(4-Chloro-3-methylphenoxy)phenol
Uniqueness
4-(4-{[2-(4-CHLORO-3-METHYLPHENOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID is unique due to the presence of both a pyrazole ring and a butanoic acid moiety, which are not commonly found together in similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H18ClN3O4 |
---|---|
Molecular Weight |
351.78 g/mol |
IUPAC Name |
4-[4-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]pyrazol-1-yl]butanoic acid |
InChI |
InChI=1S/C16H18ClN3O4/c1-11-7-13(4-5-14(11)17)24-10-15(21)19-12-8-18-20(9-12)6-2-3-16(22)23/h4-5,7-9H,2-3,6,10H2,1H3,(H,19,21)(H,22,23) |
InChI Key |
AJYIBZSGQNHDDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CN(N=C2)CCCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.